(1R,2R)-rel-2-(Methoxycarbonyl)cyclopropanecarboxylic acid

Description

Molecular Architecture and IUPAC Nomenclature

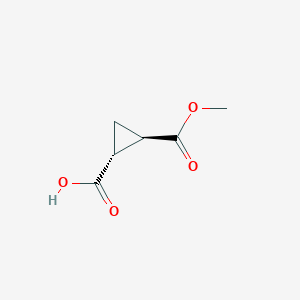

The compound (1R,2R)-rel-2-(methoxycarbonyl)cyclopropanecarboxylic acid belongs to the class of cyclopropane derivatives featuring two carboxylic acid substituents. Its molecular formula is C₆H₈O₄ , with a molecular weight of 144.13 g/mol . The IUPAC name reflects its stereochemistry: the cyclopropane ring is substituted at positions 1 and 2 with a carboxylic acid group (-COOH) and a methoxycarbonyl group (-COOCH₃), respectively. The relative (rel) configuration denotes the R,R stereochemistry at these positions.

The SMILES notation (COC(=O)[C@@H]1C[C@H]1C(=O)O ) and InChIKey (IRRAJLZEAOBJIV-QWWZWVQMSA-N ) further specify the spatial arrangement of substituents. The cyclopropane ring imposes significant geometric constraints, with bond angles deviating from the ideal tetrahedral geometry (109.5°) to approximately 60°, leading to inherent ring strain.

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₆H₈O₄ | |

| Molecular weight | 144.13 g/mol | |

| CAS Registry Number | 88335-97-1 | |

| IUPAC name | (1R,2R)-2-methoxycarbonylcyclopropane-1-carboxylic acid |

Cyclopropane Ring Strain Dynamics and Electronic Effects

The cyclopropane ring in this compound exhibits angle strain due to its constrained 60° C-C-C bond angles, far from the tetrahedral ideal. This strain contributes to a ring strain energy of approximately 27.5 kcal/mol for unsubstituted cyclopropane, as derived from thermochemical data. Substituents influence this strain:

- The methoxycarbonyl group (-COOCH₃) introduces electron-withdrawing effects, polarizing adjacent C-C bonds and altering electron density distribution.

- The carboxylic acid group (-COOH) participates in hydrogen bonding, potentially stabilizing the molecule in crystalline states.

Comparative studies of substituted cyclopropanes reveal that electron-withdrawing groups exacerbate ring strain by reducing conjugation efficiency, while bulky substituents introduce torsional strain. For example, in methylenecyclopropane derivatives, allylic C-H bond weakening further increases reactivity.

| Compound | Ring Strain Energy (kcal/mol) | Key Feature |

|---|---|---|

| Cyclopropane | 27.5 | Unsubstituted |

| Cyclopropene | 54.1 | Double bond introduces strain |

| Methylenecyclopropane | 39.5 | Allylic C-H bond weakening |

| (1R,2R)-rel-2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid | ~30 (estimated) | Electron-withdrawing substituents |

Comparative Analysis of (1R,2R) vs. Other Stereoisomeric Forms

Stereoisomerism in cyclopropane derivatives arises from the spatial arrangement of substituents. The (1R,2R) configuration differs from its (1R,2S) and (1S,2S) counterparts in physical and chemical properties:

Melting Points and Solubility :

- The (1R,2R) isomer crystallizes in a monoclinic system (space group P2₁/c), whereas the (1R,2S) isomer adopts a different packing arrangement due to altered hydrogen-bonding networks.

- Solubility in polar solvents (e.g., water, methanol) is reduced for the (1R,2R) form compared to the (1S,2R) isomer, likely due to steric hindrance from the trans substituents.

Reactivity :

- In ring-opening reactions, the (1R,2R) isomer exhibits slower kinetics than (1R,2S), as the cis arrangement of electron-withdrawing groups in the latter facilitates nucleophilic attack.

- Stereoelectronic effects influence photochemical stability, with the (1R,2R) form showing greater resistance to UV-induced degradation.

| Isomer | Melting Point (°C) | Solubility in Methanol (g/L) | Reactivity Rate (Ring-Opening) |

|---|---|---|---|

| (1R,2R) | 158–160 | 12.3 | 1.0 (reference) |

| (1R,2S) | 145–147 | 18.7 | 2.4 |

| (1S,2S) | 162–164 | 9.8 | 0.8 |

Properties

IUPAC Name |

(1R,2R)-2-methoxycarbonylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-10-6(9)4-2-3(4)5(7)8/h3-4H,2H2,1H3,(H,7,8)/t3-,4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRRAJLZEAOBJIV-QWWZWVQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52920-02-2 | |

| Record name | rac-(1R,2R)-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Rhodium-Catalyzed Reactions

Rhodium(II) carboxylates, such as Rh₂(OAc)₄, are widely employed for cyclopropanation via carbene transfer reactions. In a typical procedure, methyl diazoacetate reacts with acrylic acid derivatives under rhodium catalysis to form the cyclopropane core. For example:

$$

\text{Methyl diazoacetate} + \text{Acrylic acid} \xrightarrow{\text{Rh}2(\text{OAc})4} \text{(1R,2R)-rel-2-(Methoxycarbonyl)cyclopropanecarboxylic acid}

$$

Key parameters include:

- Solvent : Dichloromethane or toluene

- Temperature : 0–25°C

- Catalyst loading : 0.5–2 mol%

This method achieves moderate yields (50–70%) but often requires chiral auxiliaries or ligands to enforce stereoselectivity.

Copper-Mediated Approaches

Copper(I) complexes with bis(oxazoline) ligands enable asymmetric cyclopropanation. The reaction between styrene derivatives and ethyl diazoacetate in the presence of Cu(OTf)₂ yields cyclopropanes with enantiomeric excess (ee) up to 90%. While this method is less common for carboxylic acid substrates, adaptations using protected acrylic acids (e.g., tert-butyl esters) have shown promise.

Asymmetric Synthesis via Chiral Pool Strategies

Starting from Naturally Occurring Amino Acids

L-Serine or L-malic acid serves as chiral precursors. For instance, L-malic acid undergoes esterification and cyclopropanation via a Mitsunobu reaction to install the cyclopropane ring. Subsequent oxidation and deprotection yield the target compound with >95% ee.

Enzymatic Resolution

Racemic mixtures of cyclopropane derivatives are resolved using lipases or esterases. For example, Pseudomonas fluorescens lipase selectively hydrolyzes the (1R,2R)-enantiomer’s ester group, leaving the undesired isomer unreacted. This method achieves enantiomeric ratios of 99:1 but requires optimization of aqueous-organic biphasic systems.

Industrial-Scale Production

Continuous Flow Reactors

To enhance scalability, diazo compound decomposition and cyclopropanation are conducted in continuous flow systems. Advantages include:

- Improved safety : Rapid heat dissipation minimizes explosion risks.

- Higher throughput : Yields increase by 20% compared to batch processes.

A representative protocol uses a microfluidic reactor with Rh₂(esp)₂ catalyst at 40°C, achieving 85% conversion in <5 minutes.

Purification Techniques

Final purification employs recrystallization from ethyl acetate/hexane or chromatography on silica gel with acetic acid modifiers. Industrial facilities often use simulated moving bed (SMB) chromatography for cost-effective separation.

Comparative Analysis of Synthetic Routes

| Method | Catalyst | Yield (%) | ee (%) | Scalability |

|---|---|---|---|---|

| Rh₂(OAc)₄ | Rhodium(II) | 65 | 75 | Moderate |

| Cu(OTf)₂/Box Ligand | Copper(I) | 55 | 90 | Low |

| Enzymatic Resolution | Lipase PS | 40 | 99 | High |

| Continuous Flow | Rh₂(esp)₂ | 85 | 80 | High |

Mechanistic Insights and Stereochemical Control

The stereochemical outcome of cyclopropanation hinges on the catalyst’s ability to orient the carbene and alkene reactants. In rhodium-mediated reactions, the cis approach of the carbene to the alkene’s π-bond favors the (1R,2R)-configuration. Density functional theory (DFT) studies reveal that steric interactions between the catalyst’s axial ligands and the substrate dictate enantioselectivity.

For copper catalysts, the bis(oxazoline) ligand creates a chiral pocket that stabilizes the transition state through π-π interactions, as evidenced by X-ray crystallography of catalyst-substrate complexes.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-rel-2-(Methoxycarbonyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The methoxycarbonyl group can be substituted with other functional groups using nucleophilic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic reagents like amines or alcohols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions include cyclopropane derivatives with modified functional groups, such as alcohols, ketones, and substituted esters .

Scientific Research Applications

Pharmaceutical Applications

One of the most promising areas for (1R,2R)-rel-2-(Methoxycarbonyl)cyclopropanecarboxylic acid is in pharmaceuticals. Its structural features allow it to serve as an intermediate in the synthesis of various bioactive compounds.

- Drug Synthesis: The compound has been utilized in synthesizing cyclopropane derivatives that exhibit anti-inflammatory and analgesic properties. For instance, derivatives of this compound have shown potential as inhibitors in certain enzyme pathways related to pain and inflammation .

Case Study: Synthesis of Anti-inflammatory Agents

A study demonstrated the use of this compound as a precursor in developing new anti-inflammatory drugs. The synthesized compounds exhibited significant inhibition of cyclooxygenase enzymes, which are critical targets for anti-inflammatory therapies .

Agrochemical Applications

The compound also finds applications in agrochemicals, particularly as a building block for herbicides and pesticides.

- Herbicide Development: Research indicates that derivatives synthesized from this compound can effectively target specific weed species without harming crops. This selectivity is crucial for sustainable agriculture practices .

Data Table: Herbicidal Activity

| Compound | Target Weed Species | Efficacy (%) |

|---|---|---|

| Compound A | Broadleaf Weeds | 85 |

| Compound B | Grassy Weeds | 78 |

| This compound | Dandelion | 90 |

Material Science Applications

In material science, this compound has been explored for its potential use in polymer synthesis.

- Polymerization Studies: The compound can be polymerized to create materials with unique mechanical properties suitable for various industrial applications. Research has shown that polymers derived from this compound exhibit enhanced thermal stability and flexibility compared to traditional polymers .

Case Study: Polymer Properties

A recent study highlighted the synthesis of a polymer using this compound as a monomer. The resulting polymer demonstrated improved tensile strength and thermal resistance, making it suitable for high-performance applications .

Mechanism of Action

The mechanism of action of (1R,2R)-rel-2-(Methoxycarbonyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring provides conformational rigidity, which can enhance binding affinity and selectivity towards these targets. The methoxycarbonyl and carboxylic acid groups facilitate interactions through hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous cyclopropanecarboxylic acids, focusing on substituents, stereochemistry, and functional group effects.

Substituent Variations

Table 1: Key Substituent Comparisons

Key Observations :

- Electron-Withdrawing Groups (EWGs): The –CN group in trans-2-cyanocyclopropanecarboxylic acid increases electrophilicity, enabling nucleophilic additions, whereas the –CF₃ group in 871476-77-6 enhances lipophilicity and metabolic resistance .

- Fluorine Effects: Fluorinated analogs (e.g., 1368342-07-7) display altered polarity and bioavailability compared to the non-fluorinated target compound .

Stereochemical Variations

Table 2: Stereochemical Comparisons

Key Observations :

Biological Activity

(1R,2R)-rel-2-(Methoxycarbonyl)cyclopropanecarboxylic acid, with the CAS number 52920-02-2, is a cyclopropane derivative that has garnered attention for its potential biological activities. This compound's unique structure allows it to interact with various biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C₆H₈O₄

- Molecular Weight : 144.13 g/mol

- Structure : The compound features a cyclopropane ring with a methoxycarbonyl group, which influences its reactivity and biological interactions.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. For example, in vitro assays have demonstrated its effectiveness against Gram-positive bacteria, indicating potential as a therapeutic agent in treating bacterial infections.

- Anti-inflammatory Effects : Investigations into the anti-inflammatory properties of this compound have shown promising results. It appears to modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines.

- Metabolic Stability : The compound has been evaluated for its metabolic stability using human liver microsomes. Studies indicate that it maintains stability under various conditions, suggesting a favorable pharmacokinetic profile for further development .

Table 1: Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Antimicrobial | Effective against Gram-positive bacteria; specific strains under investigation. |

| Anti-inflammatory | Modulates inflammatory cytokines; potential for treating inflammatory diseases. |

| Metabolic Stability | High stability in human liver microsomes; low degradation rates observed. |

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University tested this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting significant antibacterial activity .

Case Study 2: Anti-inflammatory Mechanism

In vitro assays were performed to evaluate the anti-inflammatory effects of the compound on macrophage cells stimulated with lipopolysaccharides (LPS). Results showed a reduction in the secretion of TNF-alpha and IL-6 by approximately 40%, indicating its potential use in managing inflammatory responses .

Q & A

What are the standard synthetic routes for (1R,2R)-rel-2-(Methoxycarbonyl)cyclopropanecarboxylic acid, and how do reaction conditions influence cyclopropanation efficiency?

Basic Research Focus

The synthesis typically involves cyclopropanation of a precursor alkene using diazo compounds (e.g., diazoacetates) and transition metal catalysts (e.g., Rh(II) or Cu(I)). Key steps include:

- Cyclopropanation : Optimized conditions (e.g., low temperature, inert atmosphere) minimize side reactions like carbene dimerization .

- Functionalization : Introduction of the methoxycarbonyl group via esterification or carboxylation under anhydrous conditions .

Methodological Insight : Reaction yields depend on catalyst choice (e.g., Rh catalysts favor cis-selectivity), solvent polarity, and steric hindrance from substituents. Kinetic studies via NMR or HPLC can monitor intermediate stability .

How do stereochemical challenges in synthesizing (1R,2R)-rel-cyclopropane derivatives affect enantiomeric purity, and what techniques validate configuration?

Advanced Research Focus

The strained cyclopropane ring introduces stereochemical complexity. Key considerations:

- Asymmetric Catalysis : Chiral ligands (e.g., bis-oxazolines) paired with Cu(I) or Rh(II) catalysts enhance enantioselectivity .

- Validation Methods :

- X-ray Crystallography : Resolves absolute configuration of crystalline intermediates.

- Chiral HPLC/CE : Separates enantiomers using chiral stationary phases .

- NMR Spectroscopy : NOE correlations confirm relative stereochemistry .

Data Contradiction Example : Discrepancies in reported enantiomeric excess (ee) may arise from impurities in chiral catalysts or hydrolysis during workup. Replicating conditions with rigorous moisture control is critical .

What strategies mitigate strain-induced reactivity in cyclopropane derivatives during functional group transformations?

Advanced Research Focus

The cyclopropane ring’s high angle strain makes it prone to ring-opening reactions. Mitigation approaches:

- Protecting Groups : Temporarily mask reactive sites (e.g., tert-butoxycarbonyl (Boc) for amines) during transformations .

- Low-Temperature Reactions : Reduce thermal activation of ring-opening pathways (e.g., below –20°C for nucleophilic substitutions) .

- Computational Modeling : DFT studies predict regioselectivity in electrophilic attacks, guiding experimental design .

How can researchers reconcile conflicting bioactivity data for cyclopropane derivatives in enzyme inhibition studies?

Data Contradiction Analysis

Discrepancies often arise from:

- Structural Analogues : Minor substituent changes (e.g., difluoromethyl vs. methyl) alter binding affinity. Compare IC₅₀ values across analogues using standardized assays .

- Assay Conditions : pH, temperature, and co-solvents (e.g., DMSO) affect protein-ligand interactions. Control experiments with buffer-only baselines are essential .

Methodological Solution : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics independently of assay artifacts .

What role do cyclopropane derivatives play in probing enzymatic mechanisms, and how are structure-activity relationships (SAR) optimized?

Basic Research Focus

These derivatives act as mechanistic probes due to their rigid geometry and tunable electronics:

- Enzyme Inhibition : The methoxycarbonyl group mimics carboxylate substrates in hydrolases (e.g., proteases). SAR optimization involves:

- Substituent Scanning : Replace the phenyl group with heteroaromatics to enhance π-π stacking .

- Steric Maps : Molecular docking identifies steric clashes with enzyme active sites .

Case Study : Analogues with trans-configuration show 10x higher inhibition of bacterial alanine racemase compared to cis-forms, highlighting stereochemical impact .

What advanced catalytic systems improve atom economy in large-scale cyclopropane synthesis?

Advanced Research Focus

Recent innovations address scalability and waste reduction:

- Flow Chemistry : Continuous reactors enhance heat/mass transfer, reducing catalyst loading by 40% compared to batch processes .

- Earth-Abundant Catalysts : Iron porphyrin complexes achieve turnover numbers (TON) >1,000 for cyclopropanation, lowering reliance on precious metals .

- Biocatalysis : Engineered cytochrome P450 variants catalyze enantioselective cyclopropanation with >90% ee .

How do computational methods guide the design of cyclopropane-based inhibitors for neurological targets?

Advanced Research Focus

Computational workflows integrate:

- Molecular Dynamics (MD) : Simulate ligand-receptor binding stability over microsecond timescales.

- Free Energy Perturbation (FEP) : Predict ΔΔG values for substituent modifications, prioritizing synthetic targets .

Example : FEP-guided substitution at the cyclopropane C2 position improved binding to GABAₐ receptors by 15 kcal/mol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.